3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been found to have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been found to exhibit a variety of interesting biological activities . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . For example, over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia. Xu et al. designed and synthesized a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT 3 inhibitors .Scientific Research Applications
Molecular Imaging and Radiolabeling
Fluorinated derivatives of WAY 100635, a known compound for serotonin 1A (5-HT1A) antagonist properties, have been synthesized for molecular imaging purposes. One study discussed the development of fluorine-18-labeled derivatives for positron emission tomography (PET) imaging to assess serotonin levels and 5-HT1A receptor distribution in the brain. These compounds, with their fluorine-18 labeling, aim to provide better statistics and quantification for static measurement of 5-HT1A receptor distribution, showing potential for dynamic changes in serotonin levels. This approach could have significant implications for diagnosing and understanding neurological conditions (Lixin Lang et al., 1999).
Another research focused on using a selective serotonin 1A molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients through PET. This application underscores the compound's utility in understanding and potentially diagnosing neurodegenerative diseases by mapping changes in receptor densities (V. Kepe et al., 2006).
Antimicrobial and Antitubercular Activity
A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives, relevant to the chemical structure of interest, demonstrated antimicrobial as well as antitubercular activity. These compounds have been synthesized and evaluated, showing promising results against various bacterial strains, including E. coli and S. aureus, as well as M. tuberculosis H37Rv. This suggests potential applications of the compound and its derivatives in developing new antimicrobial and antitubercular agents (Ramesh M. Shingare et al., 2018).
Fluorescent Probes for Sensing Applications
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl) benzoxazole and its benzothiazole analogue have been prepared for use as fluorescent probes, capable of sensing pH changes and specific metal cations. These compounds exhibit high sensitivity to pH variations, especially in the physiological pH range, and show selectivity in sensing magnesium and zinc cations due to the acidity of the fluorophenol moiety. This application demonstrates the potential of fluorinated benzamide compounds in developing sensitive and selective sensors for biomedical and environmental monitoring (Kiyoshi Tanaka et al., 2001).
Safety and Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
3-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-7-3-4-12(9-16)17-10-15(21-24-17)11-20-18(22)13-5-2-6-14(19)8-13/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPLBPFWJAHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.